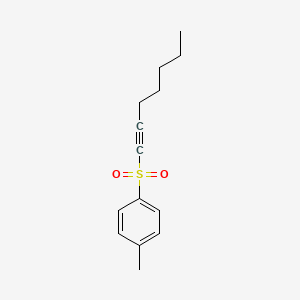
Benzene, 1-(1-heptynylsulfonyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-heptynylsulfonyl)-4-methyl-: is an organic compound characterized by the presence of a benzene ring substituted with a heptynylsulfonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-heptynylsulfonyl)-4-methyl- typically involves the reaction of 1-heptyne with sulfonyl chloride in the presence of a base, followed by the introduction of a methyl group on the benzene ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-(1-heptynylsulfonyl)-4-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like acetonitrile or dimethylformamide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(1-heptynylsulfonyl)-4-methyl- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s unique structure may be explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: In industrial applications, Benzene, 1-(1-heptynylsulfonyl)-4-methyl- can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1-(1-heptynylsulfonyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(1-heptynylsulfonyl)-4-ethyl-
- Benzene, 1-(1-heptynylsulfonyl)-4-propyl-
- Benzene, 1-(1-heptynylsulfonyl)-4-butyl-
Comparison: Compared to its analogs, Benzene, 1-(1-heptynylsulfonyl)-4-methyl- may exhibit different reactivity and properties due to the presence of the methyl group. This can influence its solubility, stability, and interactions with other molecules, making it unique for specific applications.
Propriétés
Numéro CAS |
82721-81-1 |
|---|---|
Formule moléculaire |
C14H18O2S |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
1-hept-1-ynylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-3-4-5-6-7-12-17(15,16)14-10-8-13(2)9-11-14/h8-11H,3-6H2,1-2H3 |
Clé InChI |
CVAGTOGITKNWBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
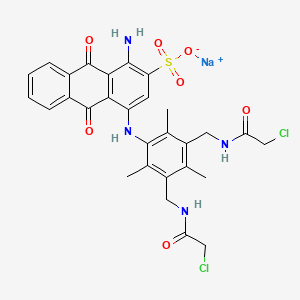

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
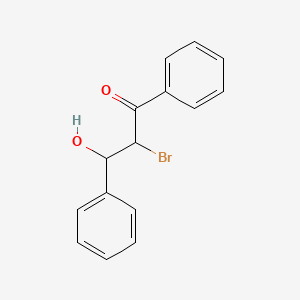

methanone](/img/structure/B14424648.png)
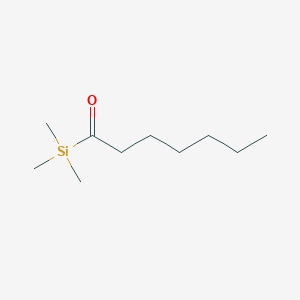

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
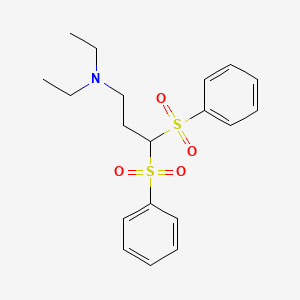

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
